![molecular formula C6H5F6NO3 B2795671 3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 497158-39-1](/img/structure/B2795671.png)
3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a fluorinated organic compound characterized by its trifluoromethyl groups and amide functionality
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,2-trifluoroacetic acid and 2-methyl-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Intermediate Formation: The intermediate trifluoroacetyl chloride is formed by reacting 2,2,2-trifluoroacetic acid with thionyl chloride.
Amide Formation: The final step involves the reaction of the intermediate with 2-methyl-2-propanolamine to form the desired compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to less fluorinated species.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl carboxylic acids.
Reduction Products: Less fluorinated derivatives.
Substitution Products: Amides or other substituted derivatives.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
作用机制
The mechanism by which 3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The amide group can participate in hydrogen bonding and other interactions, influencing its binding affinity to target molecules.
相似化合物的比较
3,3,3-Trifluoro-2-methyl-2-propanoic acid: Similar structure but lacks the amide functionality.
2,2,2-Trifluoroacetic acid: A simpler compound without the methyl or amide groups.
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: Contains a hydroxyl group instead of the amide group.
Uniqueness: 3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to its combination of trifluoromethyl and amide groups, which confer distinct chemical and biological properties compared to its similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
属性
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO3/c1-4(3(15)16,6(10,11)12)13-2(14)5(7,8)9/h1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIZFFIAUNQIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
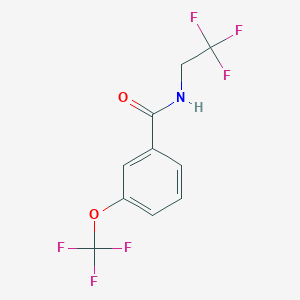
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2795590.png)

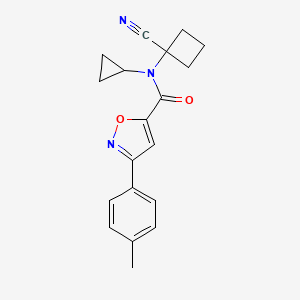
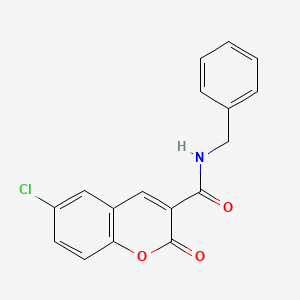
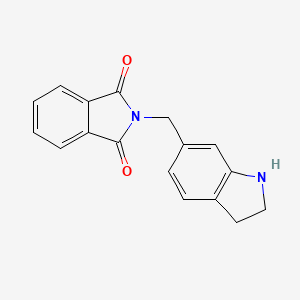
![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)
![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)
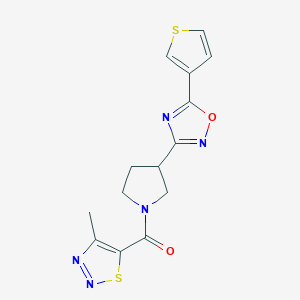
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
![3-(dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2795605.png)
![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
